Cas no 1432053-86-5 (Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate)

Methyl 4-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)benzoate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure incorporates a trifluoromethyl group and a chloro substituent on the pyridine ring, enhancing its reactivity and potential as an intermediate in synthetic chemistry. The ester functionality provides versatility for further derivatization, making it valuable in the development of bioactive compounds. The compound's stability and well-defined chemical properties facilitate its use in precision synthesis. Its unique structural features contribute to its role in the design of molecules with tailored electronic and steric characteristics, supporting applications in drug discovery and material science.
Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate structure
1432053-86-5 structure
Product Name:Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate
CAS No:1432053-86-5
MF:C14H9ClF3NO2
MW:315.674973249435
CID:4700271
Update Time:2025-06-08

Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate
    • Methyl 4-[2-chloro-4-(trifluoromethyl)pyridin-6-yl]benzoate
    • PC400683
    • methyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate
    • Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate
    • Inchi: 1S/C14H9ClF3NO2/c1-21-13(20)9-4-2-8(3-5-9)11-6-10(14(16,17)18)7-12(15)19-11/h2-7H,1H3
    • InChI Key: NDTSEQBEAGTZSU-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CC(C2C=CC(C(=O)OC)=CC=2)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 370
  • Topological Polar Surface Area: 39.2

Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M112880-250mg
Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate
1432053-86-5
250mg
$ 170.00 2022-06-04
TRC
M112880-500mg
Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate
1432053-86-5
500mg
$ 280.00 2022-06-04

Additional information on Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate

Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate (CAS No. 1432053-86-5): A Comprehensive Overview

Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate, identified by its CAS number 1432053-86-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoate class, characterized by its ester functional group, and incorporates several substituents that enhance its pharmacological potential. The presence of chlorine atoms at the 4 and 6 positions, along with a trifluoromethyl group at the 4-position of the pyridyl ring, contributes to its unique chemical profile and biological activity.

The synthesis and structural elucidation of Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate have been subjects of extensive study due to its potential applications in drug development. The benzoate moiety is well-known for its role in various pharmacological agents, while the pyridyl ring often serves as a key pharmacophore in medicinal chemistry. The specific arrangement of substituents in this compound not only influences its solubility and metabolic stability but also modulates its interaction with biological targets.

In recent years, there has been a growing interest in compounds that incorporate halogenated aromatic rings, such as those found in Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate. Halogen atoms, particularly chlorine and fluorine, are frequently employed in drug design to enhance binding affinity and metabolic resistance. The trifluoromethyl group, in particular, is known for its ability to increase lipophilicity and binding interactions with biological receptors. These properties make this compound a promising candidate for further exploration in the development of novel therapeutic agents.

One of the most compelling aspects of Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate is its potential role in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, studies have suggested that benzoate derivatives can interfere with key signaling pathways by modulating the activity of enzymes like kinases and phosphodiesterases. The structural features of Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate make it a versatile scaffold for designing molecules with enhanced selectivity and potency.

The pharmacokinetic properties of this compound are also of great interest. The ester group in the benzoate moiety can influence both absorption and excretion rates, while the halogenated substituents may affect metabolic stability. Understanding these properties is crucial for optimizing drug delivery systems and maximizing therapeutic efficacy. Advanced computational methods, including molecular docking and quantum mechanics simulations, have been employed to predict how Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate interacts with biological targets at the molecular level. These studies provide valuable insights into the compound's mechanism of action and potential side effects.

In addition to its pharmacological potential, Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate has shown promise in preclinical models as a lead compound for further drug development. Preclinical studies often focus on evaluating toxicity, pharmacokinetics, and preliminary efficacy in animal models before human trials can begin. The structural complexity of this compound allows researchers to fine-tune its properties through structural analogs, leading to a library of potential drug candidates with improved characteristics.

The synthesis of Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, have been utilized to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative methodologies in drug discovery.

The role of computational chemistry in understanding the behavior of complex molecules like Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate cannot be overstated. High-throughput virtual screening (HTVS) has enabled researchers to rapidly assess large libraries of compounds for their potential biological activity. By leveraging machine learning algorithms and large datasets, scientists can predict which molecules are most likely to interact effectively with target proteins or enzymes. This approach has significantly accelerated the drug discovery process by narrowing down promising candidates for further experimental validation.

The future prospects for Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate are bright, particularly as new research emerges highlighting its therapeutic potential. Ongoing studies are exploring its efficacy in treating neurological disorders by targeting specific neurotransmitter receptors or inflammatory pathways. Additionally, the compound's structural features may make it useful in developing antiviral or antibacterial agents by interfering with viral replication or bacterial metabolic processes.

In conclusion, Methyl 4-6-chloro-4-(trifluoromethyl)-2-pyridylbenzoate (CAS No. 1432053-86-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis reflects cutting-edge organic methodologies, while its pharmacological profile suggests potential applications across multiple therapeutic areas. As research continues to uncover new insights into this compound's mechanisms of action, it is poised to play a crucial role in the development of next-generation therapeutics that address complex diseases more effectively than current treatments.

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